molecular formula C9H14N4O3 B6299220 4-Methyl-2-morpholin-4-ylmethyl-2H-[1,2,4]triazine-3,5-dione CAS No. 37959-35-6

4-Methyl-2-morpholin-4-ylmethyl-2H-[1,2,4]triazine-3,5-dione

Cat. No.: B6299220
CAS No.: 37959-35-6
M. Wt: 226.23 g/mol
InChI Key: WSPIECMDKUWTDZ-UHFFFAOYSA-N
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Description

4-Methyl-2-morpholin-4-ylmethyl-2H-[1,2,4]triazine-3,5-dione is a heterocyclic compound that belongs to the triazine family This compound is characterized by its unique structure, which includes a triazine ring substituted with a methyl group and a morpholin-4-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-morpholin-4-ylmethyl-2H-[1,2,4]triazine-3,5-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing the triazine ring and the morpholine moiety. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-morpholin-4-ylmethyl-2H-[1,2,4]triazine-3,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while substitution reactions can introduce new functional groups into the triazine ring .

Mechanism of Action

The mechanism of action of 4-Methyl-2-morpholin-4-ylmethyl-2H-[1,2,4]triazine-3,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-morpholin-4-ylmethyl-2H-[1,2,4]triazine-3,5-dione
  • 4-Methyl-2-piperidin-4-ylmethyl-2H-[1,2,4]triazine-3,5-dione
  • 4-Methyl-2-morpholin-4-ylmethyl-2H-[1,3,5]triazine-3,5-dione

Uniqueness

4-Methyl-2-morpholin-4-ylmethyl-2H-[1,2,4]triazine-3,5-dione is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-methyl-2-(morpholin-4-ylmethyl)-1,2,4-triazine-3,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O3/c1-11-8(14)6-10-13(9(11)15)7-12-2-4-16-5-3-12/h6H,2-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSPIECMDKUWTDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=NN(C1=O)CN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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